molecular formula C9H9F2IO B14012907 1,3-Difluoro-2-iodo-4-isopropoxybenzene

1,3-Difluoro-2-iodo-4-isopropoxybenzene

Katalognummer: B14012907
Molekulargewicht: 298.07 g/mol
InChI-Schlüssel: DKVXMMPAZWFZJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Difluoro-2-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H9F2IO It is a halogenated aromatic compound, characterized by the presence of fluorine, iodine, and an isopropoxy group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1,3-Difluoro-2-iodo-4-isopropoxybenzene typically involves halogenation and etherification reactions. One common method involves the halogenation of a difluorobenzene derivative, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve continuous synthesis in microreactor systems, which offer advantages in terms of reaction control and efficiency .

Analyse Chemischer Reaktionen

1,3-Difluoro-2-iodo-4-isopropoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,3-Difluoro-2-iodo-4-isopropoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Difluoro-2-iodo-4-isopropoxybenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors. The pathways involved can vary widely depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C9H9F2IO

Molekulargewicht

298.07 g/mol

IUPAC-Name

1,3-difluoro-2-iodo-4-propan-2-yloxybenzene

InChI

InChI=1S/C9H9F2IO/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5H,1-2H3

InChI-Schlüssel

DKVXMMPAZWFZJE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C(=C(C=C1)F)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.